1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
Description
Properties
IUPAC Name |
1-(3-nitrophenyl)-3-(2,3,4-trifluoroanilino)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N2O3/c16-11-4-5-12(15(18)14(11)17)19-7-6-13(21)9-2-1-3-10(8-9)20(22)23/h1-5,8,19H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZBSBWKCJMYRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CCNC2=C(C(=C(C=C2)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can be approached through several synthetic routes. One common method involves the reaction of 3-nitrobenzaldehyde with 2,3,4-trifluoroaniline in the presence of a suitable catalyst. The reaction typically proceeds through a condensation mechanism, forming the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroanilino group can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitroso or nitro derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, appropriate solvents
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Major Products Formed
Reduction: 1-(3-Aminophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Nitro or nitroso derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the effects of nitro and trifluoroanilino groups on biological systems.
Medicine: Could be investigated for its pharmacological properties, such as anti-inflammatory or antimicrobial activities.
Industry: May be used in the development of new materials or as an intermediate in the production of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro group could participate in redox reactions, while the trifluoroanilino group might influence the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Key Observations:
Trifluoroanilino groups (target, ) improve metabolic stability and lipophilicity, which may enhance blood-brain barrier penetration relative to non-fluorinated analogs.
Biological Activity: Compounds like Aldi-2 and RS 67333 demonstrate the role of substituents in targeting specific enzymes or receptors. For example, Aldi-2’s dimethylamino group contributes to ALDH inhibition , while RS 67333’s piperidinyl moiety is critical for serotonin receptor binding . The target compound’s trifluoroanilino group may confer unique interactions with hydrophobic binding pockets, though empirical data are lacking.
The target compound’s nitro group may introduce additional oxidative stress concerns.
Biological Activity
1-(3-Nitrophenyl)-3-(2,3,4-trifluoroanilino)-1-propanone, with the CAS number 868255-84-9, is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C15H11F3N2O3
- Molecular Weight: 320.25 g/mol
- CAS Number: 868255-84-9
Structural Features
The compound features a nitrophenyl group and a trifluoroanilino moiety, which are significant for its biological activity. The presence of trifluoromethyl groups is known to enhance lipophilicity and metabolic stability, potentially influencing the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives containing nitrophenyl groups have been shown to possess activity against various bacterial strains. While specific data on this compound is limited, it is reasonable to hypothesize that it may exhibit similar antimicrobial effects due to its structural characteristics.
Anticancer Properties
Several studies have explored the anticancer potential of compounds featuring nitrophenyl and trifluoromethyl groups. These compounds often interact with cellular pathways involved in apoptosis and cell cycle regulation. The specific mechanisms through which this compound may exert anticancer effects remain to be fully elucidated but could involve:
- Induction of apoptosis in cancer cells
- Inhibition of tumor growth
- Disruption of cellular signaling pathways
Case Study 1: Anticancer Activity
In a study examining various derivatives of nitrophenyl compounds, researchers found that certain analogs exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF-7 breast cancer cells). The study highlighted the importance of substituents on the aromatic rings in modulating biological activity. Although direct testing on this compound is necessary for conclusive evidence, the findings suggest potential for further investigation.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar trifluoromethyl-substituted anilines against Gram-positive and Gram-negative bacteria. The results indicated a correlation between the presence of electron-withdrawing groups (like nitro and trifluoromethyl) and increased antibacterial activity. This supports the hypothesis that this compound could possess similar properties.
The mechanisms by which compounds like this compound exert their biological effects are multifaceted:
- Reactive Oxygen Species (ROS) Generation: Some nitro-containing compounds can induce oxidative stress in cells, leading to apoptosis.
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in cancer cell proliferation or bacterial metabolism.
- Cell Membrane Disruption: The lipophilic nature of trifluoromethyl groups may facilitate membrane penetration and disruption.
Q & A
Q. How can researchers investigate the compound’s degradation pathways under physiological conditions?
- Forced Degradation Studies :
- Expose to UV light, oxidative (H₂O₂), or hydrolytic (acid/base) stress.
- Analyze degradation products via LC-MS to identify labile sites (e.g., nitro reduction to amine).
- Thermogravimetric Analysis (TGA) : Monitor thermal decomposition temperatures (Td) to assess stability during storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
